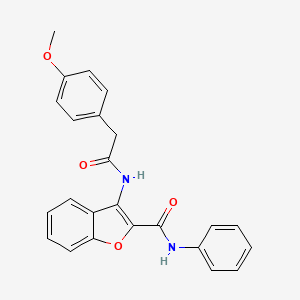

3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride in the presence of a base such as pyridine.

Formation of Final Product: The final step involves coupling the intermediate with N-phenylbenzofuran-2-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.

化学反応の分析

Types of Reactions

3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxy groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with modified functional groups.

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins, which are critical in regulating cell death pathways .

2. Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated that similar benzofuran derivatives can effectively inhibit acetylcholinesterase and butyrylcholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft and improved cognitive function .

Biochemical Applications

1. Enzyme Modulation

The structural properties of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide allow it to act as a modulator of various enzymes. Its ability to interact with specific active sites can lead to the development of novel enzyme inhibitors that could be used therapeutically to manage metabolic disorders or other enzyme-related diseases .

2. Drug Delivery Systems

Due to its unique chemical structure, this compound can be incorporated into drug delivery systems. Its compatibility with various polymers makes it suitable for creating nanoparticles or liposomes that can enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer therapy .

Material Science Applications

1. Organic Electronics

The compound's electronic properties position it as a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit charge transport characteristics makes it a valuable material in the development of next-generation electronic devices .

2. Photonic Devices

Research into photonic applications has revealed that compounds similar to this compound can be utilized in sensors and lasers due to their light-emitting properties when excited by external stimuli. This opens avenues for their use in optical communication technologies .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Anticancer Activity | Cancer Research | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity. |

| Cholinesterase Inhibition Study | Neuropharmacology | Showed effective inhibition of acetylcholinesterase with a reported IC50 value lower than existing treatments, suggesting potential for Alzheimer's therapy. |

| Drug Delivery System Development | Pharmaceutical Sciences | Developed nanoparticles incorporating the compound that enhanced drug release profiles and targeted delivery efficiency in vivo. |

作用機序

The mechanism of action of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl and acetamido groups could facilitate interactions with hydrophobic pockets or hydrogen bonding sites within the target molecule. The benzofuran core may also play a role in stabilizing the compound’s binding to its target.

類似化合物との比較

Similar Compounds

3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the benzofuran core, which may confer unique chemical and biological properties not found in simpler analogs

生物活性

3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This detailed review synthesizes current research findings regarding its biological activity, including anti-cancer properties, immunomodulatory effects, and other pharmacological applications.

Chemical Structure

The compound features a complex structure that includes:

- A benzofuran core

- An acetamido group

- A methoxyphenyl substituent

This unique arrangement contributes to its pharmacological properties.

Anti-Cancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anti-cancer activities. For instance, a study assessed the effects of benzofuran-2-carboxylic acid derivatives on various cancer cell lines, revealing their potential to inhibit tumor growth under microgravity conditions, which mimics spaceflight environments .

Key Findings:

- Cell Lines Tested: Human lymphocytes and various cancer cell lines.

- Mechanism of Action: Induction of apoptosis and inhibition of cell proliferation.

- Half-Maximal Inhibitory Concentration (IC50): Several derivatives showed IC50 values below 1 mM, indicating potent activity against cancer cells .

Immunomodulatory Effects

Research has also highlighted the compound's immunomodulatory effects. In vitro studies demonstrated that certain benzofuran derivatives could enhance immune responses by modulating cytokine production in lymphocytes exposed to simulated microgravity conditions .

Cytokine Modulation:

- Increased levels of anti-inflammatory cytokines (e.g., IL-10).

- Decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Case Study 1: Mucositis Protection

A recent study investigated the mucoprotective effects of a related compound in mice undergoing chemotherapy. The compound significantly reduced symptoms associated with methotrexate-induced intestinal mucositis, enhancing survival rates and improving overall health outcomes during treatment .

Study Parameters:

- Dosage: Administered at varying doses (1, 3, 9 mg/kg).

- Outcomes Measured: Diarrhea score, weight loss, feed intake, and histological changes in intestinal tissue.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzofuran compounds. The results indicated that these compounds exhibited notable antibacterial and antifungal activities against drug-resistant strains .

Results Summary:

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| Benzofuran Derivative 1 | Anti-MRSA | 0.78 |

| Benzofuran Derivative 2 | Antifungal | 1.5 |

特性

IUPAC Name |

3-[[2-(4-methoxyphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-29-18-13-11-16(12-14-18)15-21(27)26-22-19-9-5-6-10-20(19)30-23(22)24(28)25-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTIONMXZGUIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。